methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes the compound’s occurrence and uses .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy methods like NMR, IR, UV-Vis, etc., and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Green Chemistry and Synthesis
A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound related to the chemical class of benzotriazoles, was developed as part of a green chemistry program. This method is efficient, environmentally benign, and easily scalable, highlighting the compound's role in the preparation of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).
Corrosion Inhibition
Tolyltriazole, a derivative within the benzotriazole family, demonstrates efficacy as a corrosion inhibitor for copper and brass in various environments. Its application underscores the role of benzotriazole derivatives in protective coatings and materials science, illustrating the broader utility of the compound's chemical class in industrial applications (Walker, 1976).
Biological and Electrochemical Activity
The chemistry and properties of benzotriazole derivatives, including their biological and electrochemical activities, have been extensively reviewed. These compounds are part of a significant investigation for their potential uses in various fields, including as ligands in complex compounds exhibiting diverse properties such as spectroscopy, magnetic characteristics, and biological activity (Boča, Jameson, & Linert, 2011).
DNA Interaction
Hoechst 33258 and its analogues, which share structural similarities with benzotriazole derivatives, bind to the minor groove of double-stranded DNA, indicating the utility of benzotriazole derivatives in fluorescent DNA staining and potential therapeutic applications. This application showcases the role of these compounds in biological research and drug design (Issar & Kakkar, 2013).
Organic Synthesis
Benzotriazole-stabilized carbanions are used in Michael additions, a key reaction in organic synthesis. This review illustrates the versatility and selectivity of these reactions, contributing to the synthesis of a wide range of organic compounds, further emphasizing the importance of benzotriazole derivatives in medicinal chemistry and synthetic organic chemistry (Katritzky & Qi, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAWFWHBXGQLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(CCCC2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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